Elomotecan TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H33ClF3N3O6 |
|---|---|
Poids moléculaire |
636.1 g/mol |
Nom IUPAC |
(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H32ClN3O4.C2HF3O2/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;3-2(4,5)1(6)7/h9-11,16,36H,4-8,12-15H2,1-3H3;(H,6,7)/t29-;/m1./s1 |
Clé InChI |
WNJKHVFWVBIUIR-XXIQNXCHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Elomotecan TFA: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elomotecan TFA (formerly known as BN 80927) is a potent, dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), belonging to the homocamptothecin (B1245609) family of cytotoxic agents.[1][2][3] As a camptothecin (B557342) analog, its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent cell death.[4][5] Uniquely, Elomotecan also exhibits catalytic inhibition of topoisomerase II.[4][5] Preclinical studies have demonstrated that Elomotecan possesses significantly higher potency in reducing the proliferation of various tumor cell lines compared to other established topoisomerase inhibitors, including in drug-resistant models.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on DNA integrity, cell cycle progression, and apoptosis, supported by available quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Dual Inhibition of Topoisomerase I and II
Elomotecan's primary antineoplastic activity stems from its interaction with topoisomerase enzymes, which are critical for resolving DNA topological challenges during replication, transcription, and recombination.
Topoisomerase I Poisoning
Similar to other camptothecins, Elomotecan acts as a topoisomerase I "poison." It intercalates into the DNA-Topo I complex, trapping the enzyme in a covalent bond with the DNA backbone. This stabilization of the "cleavable complex" prevents the re-ligation of the single-strand DNA break created by the enzyme. The collision of a replication fork with this stabilized complex leads to the conversion of the single-strand break into a cytotoxic double-strand break, triggering a DNA damage response and ultimately apoptosis.[4][5] Preclinical data have confirmed the higher potency of Elomotecan in stabilizing these DNA-protein complexes as compared to SN38, the active metabolite of Irinotecan.[4][5]
Catalytic Inhibition of Topoisomerase II
In addition to its effects on Topo I, Elomotecan also inhibits the catalytic activity of topoisomerase II.[4][5] Unlike Topo II poisons that stabilize the cleavable complex, Elomotecan acts as a catalytic inhibitor, interfering with the enzyme's ability to mediate DNA relaxation without stabilizing the DNA-protein covalent bond.[4][5] This dual-targeting capability may contribute to its enhanced potency and its ability to overcome resistance mechanisms associated with alterations in Topo I.[4][5]
Data Presentation: Quantitative Analysis of Elomotecan's Activity
The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of Elomotecan (BN 80927).
Table 1: Topoisomerase I and II Inhibitory Activity
| Assay Type | Target Enzyme | Metric | Value | Comparator | Reference |
| DNA Relaxation Assay | Topoisomerase I | Activity | Potent Inhibition | - | [4][5][7] |
| DNA Relaxation Assay | Topoisomerase II | Activity | Catalytic Inhibition | - | [4][5][7] |
Table 2: In Vitro Cytotoxicity (IC50 values)
| Cell Line | Cancer Type | Elomotecan (BN 80927) IC50 | SN38 IC50 | Reference |
| HT29 | Human Colorectal Adenocarcinoma | Consistently lower than SN38 | - | [7] |
| SKOV-3 | Human Ovarian Cancer | Pronounced cytotoxicity | - | [7] |
| DU145 | Human Prostate Carcinoma | Consistently lower than SN38 | - | [4][5][7] |
| MCF7 | Human Breast Adenocarcinoma | Pronounced cytotoxicity | - | [7] |
| PC3 | Human Prostate Adenocarcinoma | Consistently lower than SN38 | - | [6] |
| KBSTP2 (Topo I-altered) | - | Remains sensitive | Resistant | [4][5] |
Note: The available literature consistently reports lower IC50 values for Elomotecan compared to SN38 across various cell lines, including drug-resistant ones, but often does not provide specific numerical values in the abstracts.[6]
Signaling Pathways and Cellular Consequences
The DNA damage induced by Elomotecan triggers a cascade of cellular signaling events, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.
Topoisomerase I DNA Relaxation Assay
Objective: To assess the inhibitory effect of Elomotecan on Topo I-mediated relaxation of supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topo I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
This compound dissolved in DMSO
-
Sterile deionized water
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
6x DNA loading dye
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine 2 µL of 10x Topo I reaction buffer, 1 µL of supercoiled plasmid DNA (0.5 µg/µL), and sterile water to a final volume of 19 µL.
-
Add 1 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control.
-
Initiate the reaction by adding 1 µL of human Topoisomerase I (1-2 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye containing SDS (e.g., 0.5% SDS).
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at 80-100V until the bromophenol blue dye has migrated approximately two-thirds of the gel length.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 20-30 minutes and destain in water.
-
Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. Inhibition of relaxation will result in a higher proportion of the supercoiled form.
Topoisomerase II DNA Decatenation Assay
Objective: To evaluate the inhibitory effect of Elomotecan on Topo II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution (10 mM)
-
This compound dissolved in DMSO
-
Sterile deionized water
-
Agarose
-
TAE buffer
-
Ethidium bromide
-
6x DNA loading dye
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine 2 µL of 10x Topo II reaction buffer, 2 µL of 10 mM ATP, 1 µL of kDNA (0.2 µg/µL), and sterile water to a final volume of 19 µL.
-
Add 1 µL of this compound at various concentrations or DMSO.
-
Initiate the reaction by adding 1 µL of human Topoisomerase II (1-2 units).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye containing SDS.
-
Load samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at 80-100V.
-
Stain and visualize the gel as described for the Topo I assay. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of decatenation results in less release of minicircles.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of Elomotecan on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HT29, DU145)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Elomotecan.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
This compound is a promising anticancer agent with a dual mechanism of action targeting both topoisomerase I and II. Its superior potency compared to other camptothecin analogs, particularly in drug-resistant cell lines, highlights its therapeutic potential. The induction of DNA double-strand breaks through the poisoning of topoisomerase I and the catalytic inhibition of topoisomerase II effectively triggers the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. Further elucidation of its interactions with specific DNA repair pathways and its efficacy in a broader range of preclinical models will be crucial for its continued clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
- 7. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Elomotecan TFA: A Technical Guide to Solubility and Stability
Disclaimer: Publicly available data specifically for Elomotecan trifluoroacetate (B77799) (TFA) is limited. This guide provides a comprehensive overview of the known solubility and stability of Elomotecan and related camptothecin (B557342) analogues. The principles and methodologies described herein are based on the well-understood chemistry of this class of compounds and are intended to serve as a robust resource for researchers, scientists, and drug development professionals working with Elomotecan TFA.
Elomotecan is a potent, semi-synthetic derivative of camptothecin, a class of anticancer agents that inhibit topoisomerase I.[1] Like its parent compound, Elomotecan's therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its solubility and stability. A thorough understanding of these characteristics is paramount for the development of safe, stable, and effective pharmaceutical formulations.
Solubility Profile
The solubility of camptothecin and its analogues is a well-documented challenge in drug development, characterized by poor aqueous solubility.[2] These compounds are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3]
Data Presentation: Solubility of Elomotecan and Camptothecin Analogues
The following table summarizes available solubility data for Elomotecan and other camptothecin derivatives in various solvents. This data provides a comparative basis for estimating the solubility of this compound.
| Compound | Solvent | Solubility | Reference |
| Elomotecan (free base) | DMSO | 10 mM | [1] |
| Camptothecin | DMSO | ~3 mg/mL | [3] |
| Camptothecin | Dimethylformamide | ~2 mg/mL | [3] |
| Camptothecin | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
| Camptothecin | Water | < 5 µg/mL | [4] |
| 10-cyclohexyl-7-methyl-20(S)-camptothecin | DMSO | Higher than 7-methyl-10-morpholino-20(S)-camptothecin | [5] |
| 7-methyl-10-morpholino-20(S)-camptothecin | DMSO | Lower than 10-cyclohexyl-7-methyl-20(S)-camptothecin | [5] |
Factors Influencing Solubility:
-
pH: The solubility of camptothecins is pH-dependent. The lactone ring is more stable in acidic conditions (pH < 7.0), which generally favors the less soluble form.
-
Co-solvents: The use of co-solvents is a common strategy to enhance the solubility of camptothecin derivatives. Mixtures of DMSO or dimethylacetamide (DMAC) with aqueous buffers are often employed.[5]
-
Complexing Agents: Cyclodextrins have been shown to significantly increase the aqueous solubility of camptothecin by forming inclusion complexes. For instance, randomly substituted dimethyl-β-cyclodextrin (RDM-beta-CD) increased camptothecin solubility by approximately 171-fold.[6]
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of a poorly soluble compound like this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing different solvents or buffer systems of interest.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.
-
-
Sample Processing:
-
After the incubation period, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid material, centrifugation or filtration (using a filter compatible with the solvent) is required.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved this compound using a validated analytical technique, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.
-
-
Data Analysis:
-
Calculate the solubility as the mean concentration from replicate experiments. The results are typically expressed in mg/mL or µg/mL.
-
Stability Profile
The stability of camptothecin analogues is a critical factor that influences their biological activity. The primary determinant of stability is the integrity of the α-hydroxy-lactone E-ring, which is essential for binding to the topoisomerase I-DNA complex.
The Lactone-Carboxylate Equilibrium
The E-ring of camptothecins is susceptible to a reversible, pH-dependent hydrolysis. In acidic to neutral conditions (pH < 7.0), the equilibrium favors the closed, biologically active lactone form. However, at physiological pH (~7.4) and in basic conditions, the lactone ring opens to form the water-soluble, but biologically inactive, carboxylate species.[7][8] This conversion is a major challenge for the formulation and delivery of camptothecin-based drugs.
Data Presentation: Stability of Camptothecin Analogues
The following table summarizes the stability of camptothecin under various stress conditions.
| Condition | Stability of Camptothecin | Reference |
| Acidic (pH 2) | Stable, even after 72 hours. | [7] |
| Acid Hydrolysis (1N HCl, 70°C, 1 week) | ~37% degradation | [9][10] |
| Neutral/Physiological (Saline, pH ~7.4) | Rapid conversion to the inactive carboxylate form. | [7] |
| Basic Hydrolysis (1N NaOH, 70°C, 1 week) | Complete degradation | [9][10] |
| Oxidative (3% H2O2, 70°C, 1 week) | Complete degradation | [9][10] |
| Thermal, Thermal/Humidity, Photo | No significant degradation observed. | [9][10] |
| Human Plasma | Conversion to inactive carboxylate form is observed. | [7] |
Factors Influencing Stability:
-
pH: As mentioned, pH is the most critical factor. Acidic conditions favor the lactone form, while neutral to basic conditions promote hydrolysis to the carboxylate form.
-
Human Serum Albumin (HSA): HSA has been shown to preferentially bind to the carboxylate form of camptothecins, thereby shifting the equilibrium away from the active lactone form.
-
Photostability: Some camptothecin derivatives, such as irinotecan (B1672180), have been shown to be photolabile, particularly under neutral and alkaline conditions.[11] Therefore, protection from light is recommended during handling and storage.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a general approach for assessing the stability of this compound and separating the active lactone form from its inactive carboxylate form and other degradation products.
-
Forced Degradation Studies:
-
Prepare solutions of this compound in various stress conditions:
-
Acidic: e.g., 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Basic: e.g., 0.1 N NaOH at room temperature.
-
Oxidative: e.g., 3% H2O2 at room temperature.
-
Thermal: Heat the solid drug or a solution at a high temperature (e.g., 80°C).
-
Photolytic: Expose a solution to UV light.
-
-
Take samples at various time points.
-
-
HPLC Analysis:
-
Develop an RP-HPLC method capable of separating the parent drug from all potential degradation products. A C18 column is commonly used.
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[12]
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure peak purity.
-
The lactone and carboxylate forms will have different retention times.
-
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Stability Study in Target Formulation:
-
Prepare the final formulation of this compound.
-
Store the formulation under intended storage conditions and accelerated stability conditions (e.g., higher temperature and humidity).
-
Analyze samples at specified time intervals using the validated stability-indicating HPLC method to determine the rate of degradation and the shelf-life of the product.
-
Visualizations
Experimental Workflow for Solubility and Stability Studies
Caption: Workflow for solubility and stability testing of this compound.
pH-Dependent Equilibrium of Camptothecins
Caption: Reversible equilibrium of the camptothecin lactone ring.
References
- 1. Elomotecan - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]
- 5. Synthesis, Experimental and Density Functional Theory (DFT) Studies on Solubility of Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. search.bvsalud.org [search.bvsalud.org]
- 11. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Elomotecan TFA: A Technical Overview of a Novel Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan (B1593514) (formerly known as BN-80927) is a potent, semi-synthetic derivative of the natural alkaloid camptothecin (B557342), belonging to the homocamptothecin (B1245609) class of anti-cancer agents. It is formulated as a trifluoroacetate (B77799) salt (TFA) to improve its pharmaceutical properties. As a dual inhibitor of topoisomerase I and II, Elomotecan represents a significant area of interest in the development of novel chemotherapeutics for the treatment of various solid tumors. This technical guide provides a comprehensive overview of the structure, mechanism of action, and available preclinical and clinical data for Elomotecan TFA.
Chemical Structure and Properties
Elomotecan is characterized by a seven-membered lactone E-ring, a modification from the six-membered ring of traditional camptothecins, which contributes to its unique biological activity and improved stability.
Chemical Formula: C₂₉H₃₂ClN₃O₄ Molecular Weight: 522.0 g/mol
| Property | Value | Reference |
| Boiling Point | 821.3 ± 65.0 °C (Predicted) | [1] |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 12.29 ± 0.20 (Predicted) | [1] |
Mechanism of Action: Dual Inhibition of Topoisomerase I and II
Elomotecan exerts its cytotoxic effects by inhibiting the nuclear enzymes topoisomerase I (Topo I) and topoisomerase II (Topo II). These enzymes are critical for relieving torsional stress in DNA during replication, transcription, and other cellular processes.
-
Topoisomerase I Inhibition: Elomotecan, like other camptothecin analogs, stabilizes the covalent complex between Topo I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks.
-
Topoisomerase II Inhibition: Uniquely, Elomotecan also inhibits Topo II, which is responsible for creating and resealing double-strand DNA breaks. This dual inhibition is a distinguishing feature of Elomotecan.
The accumulation of DNA strand breaks, particularly when encountered by the replication fork, leads to the formation of lethal double-strand breaks, ultimately triggering apoptosis and cell death.
Caption: Mechanism of action of this compound.
Preclinical Data
In Vitro Cytotoxicity
Preclinical studies have demonstrated that Elomotecan (BN-80927) exhibits potent cytotoxic activity against a panel of human tumor cell lines. Notably, its IC₅₀ values are consistently lower than those of SN-38, the active metabolite of Irinotecan, a widely used topoisomerase I inhibitor.
| Cell Line | Cancer Type | Elomotecan (BN-80927) IC₅₀ |
| HT29 | Colon | Pronounced Cytotoxicity |
| SKOV-3 | Ovarian | Pronounced Cytotoxicity |
| DU145 | Prostate | Pronounced Cytotoxicity |
| MCF7 | Breast | Pronounced Cytotoxicity |
Specific IC₅₀ values were not publicly available in the reviewed literature, but the compound was consistently reported to be more potent than the reference compound SN-38.
In Vivo Antitumor Activity
In vivo studies using human tumor xenograft models in mice have shown the significant antitumor efficacy of Elomotecan.
Clinical Data
Phase I Clinical Trial
A Phase I dose-finding study of Elomotecan was conducted in 56 patients with advanced malignant solid tumors. The study aimed to determine the pharmacokinetic profile, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and recommended dose (RD)[1].
Pharmacokinetic Parameters:
Elomotecan demonstrated linear pharmacokinetics. A key finding was that clearance of the drug decreased with age, with a predicted 47% and 61% reduction in clearance for patients aged 60 and 80 years, respectively, compared to a 30-year-old patient[1].
Toxicity and Dosing:
-
Dose-Limiting Toxicity: Neutropenia was identified as the dose-limiting toxicity[1].
-
Maximum Tolerated Dose (MTD): 75 mg[1].
-
Recommended Dose (RD): 60 mg administered as a 30-minute intravenous infusion once every 3 weeks[1].
At the recommended dose, the incidence of severe (grade 4) adverse events was as follows:
Preliminary Efficacy:
In the cohort of patients receiving the recommended dose, 41.7% experienced stable disease, with a mean duration of 123.6 ± 43.4 days[1].
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay is a fundamental method to determine the inhibitory activity of compounds like Elomotecan on Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound (dissolved in DMSO)
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide staining solution
-
6x DNA loading dye
-
Sterile deionized water
Procedure:
-
Prepare reaction mixtures containing assay buffer and supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase I.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the 6x DNA loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
Expected Results: In the absence of an inhibitor, Topoisomerase I will relax the supercoiled DNA, resulting in a slower-migrating band on the gel. In the presence of effective concentrations of this compound, the relaxation will be inhibited, and the supercoiled DNA band will remain prominent.
Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HT29, MCF7)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cell viability assay.
Synthesis
A detailed, step-by-step synthesis protocol for Elomotecan (BN-80927) is not publicly available in the reviewed literature. However, the general synthesis of homocamptothecin analogs involves a multi-step process. A key step is the construction of the pentacyclic core, followed by modifications to introduce the desired functional groups. The synthesis of related homocamptothecins often utilizes a Friedländer annulation to form the quinoline (B57606) core, followed by the addition of the lactone ring and subsequent functional group manipulations.
Conclusion
This compound is a promising novel anticancer agent with a unique mechanism of action as a dual inhibitor of topoisomerase I and II. Preclinical data demonstrate its potent in vitro cytotoxicity and in vivo antitumor activity. The results from the Phase I clinical trial have established a recommended dose and have shown a manageable safety profile, with neutropenia being the dose-limiting toxicity. The pharmacokinetic data indicate a linear profile with an age-dependent clearance. The preliminary efficacy, with a notable percentage of patients achieving stable disease, warrants further clinical investigation of this compound in the treatment of advanced solid tumors.
References
Elomotecan TFA: An In-depth Technical Guide on its Impact on DNA Replication and Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elomotecan TFA, a potent dual inhibitor of topoisomerase I and II, represents a significant area of investigation in oncology.[1] As a semi-synthetic analog of camptothecin, its primary mechanism of action is the stabilization of the topoisomerase I-DNA covalent complex.[2] This action leads to the accumulation of single-strand breaks which, upon collision with the DNA replication fork, are converted into highly cytotoxic double-strand breaks.[2] This triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, making Elomotecan a subject of interest for its potential in cancer therapy. This technical guide provides a comprehensive overview of this compound's effects on DNA replication and repair, presenting available quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.
Core Mechanism of Action: Targeting DNA Topoisomerases
This compound belongs to the homocamptothecin (B1245609) family of compounds and, like its parent compound camptothecin, exerts its cytotoxic effects by targeting DNA topoisomerases.[1] These enzymes are crucial for resolving topological stress in DNA during essential cellular processes like replication and transcription.
Topoisomerase I transiently cleaves a single strand of the DNA duplex, allowing the DNA to unwind and relieve supercoiling, after which it re-ligates the strand.[2] this compound intervenes in this process by binding to the enzyme-DNA complex, forming a stable ternary complex.[3] This stabilization prevents the re-ligation step, effectively trapping the topoisomerase on the DNA and creating a single-strand break.
The cytotoxicity of this event is most pronounced during the S-phase of the cell cycle. When the DNA replication machinery encounters this stabilized topoisomerase I-DNA complex, the single-strand break is converted into a more lethal double-strand break (DSB).[4] The accumulation of these DSBs triggers the DNA Damage Response (DDR), leading to cell cycle arrest and, if the damage is irreparable, apoptosis.[4] this compound has also been noted to inhibit topoisomerase II, broadening its potential impact on DNA topology.[1]
Quantitative Data on Cytotoxicity
The cytotoxic activity of lurtotecan (B1684465) (the free base of this compound) has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from a 5-day continuous exposure study using the Sulforhodamine B (SRB) assay.[2]
| Cell Line | Cancer Type | Lurtotecan IC50 (nM) | Topotecan (B1662842) IC50 (nM) | SN-38 IC50 (nM) |
| A2780 | Ovarian | 1.8 | 3.6 | 1.1 |
| IGROV-1 | Ovarian | 1.3 | 2.5 | 0.8 |
| OVCAR-3 | Ovarian | 2.1 | 4.2 | 1.3 |
| SK-OV-3 | Ovarian | 2.5 | 5.1 | 1.6 |
| WiDr | Colon | 1.6 | 3.2 | 1.0 |
| HT-29 | Colon | 2.0 | 4.0 | 1.2 |
| SW620 | Colon | 1.9 | 3.8 | 1.2 |
Data sourced from BenchChem application notes, citing a 5-day continuous exposure using the SRB assay.[2]
Impact on DNA Repair Pathways
The generation of DSBs by this compound activates a complex network of DNA damage response (DDR) pathways. While specific studies on this compound are limited, the response to topoisomerase I inhibitors is well-characterized and is expected to involve the following key signaling cascades:
-
ATM and ATR Signaling: The primary sensors of DSBs are the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[5][6] ATM is primarily activated by DSBs, while ATR responds to single-stranded DNA (ssDNA) regions that can arise at stalled replication forks.[5][7] Activation of these kinases initiates a phosphorylation cascade that coordinates cell cycle arrest and DNA repair.
-
Cell Cycle Checkpoints: Topoisomerase I inhibitors are known to induce cell cycle arrest, primarily in the S and G2/M phases, to allow time for DNA repair.[8][9][10] This is mediated by the ATM/ATR-Chk1/Chk2 signaling pathways, which inactivate cyclin-dependent kinases (CDKs).
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): DSBs are repaired by two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ).[11] HR is a high-fidelity repair mechanism that uses a sister chromatid as a template and is predominantly active in the S and G2 phases. NHEJ is a more error-prone pathway that directly ligates the broken DNA ends and can be active throughout the cell cycle.[11] The choice of repair pathway is critical for cell fate following treatment with a topoisomerase I inhibitor.
-
Potential for Synthetic Lethality with PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand breaks. In cancer cells with deficiencies in HR (e.g., due to BRCA1/2 mutations), inhibition of PARP leads to the accumulation of SSBs that are converted to DSBs during replication.[12][13] The inability to repair these DSBs via HR results in cell death, a concept known as synthetic lethality.[12][13] Given that this compound also induces DSBs, there is a strong rationale for exploring synthetic lethal combinations with PARP inhibitors in HR-deficient tumors.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.[2]
Materials:
-
This compound (Lurtotecan)
-
Adherent cancer cell lines (e.g., A2780, WiDr)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to attach for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound for a continuous 5-day period.
-
Cell Fixation: Gently wash the cells with PBS and fix with cold 10% TCA for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value by plotting the percentage of cell survival against the log of the drug concentration.
γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This protocol is for the detection of γ-H2AX foci, a marker for DNA double-strand breaks, induced by this compound.[14]
Materials:
-
Cells cultured on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with desired concentrations of this compound.
-
Fixation and Permeabilization: Fix cells with 4% PFA followed by permeabilization with 0.25% Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific binding with blocking solution, then incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently-labeled secondary antibody, followed by nuclear counterstaining with DAPI.
-
Mounting and Visualization: Mount the coverslips on microscope slides with antifade medium and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the number of γ-H2AX foci per nucleus using appropriate image analysis software.
Topoisomerase I DNA Cleavage Assay
This is a general protocol to assess the ability of this compound to stabilize the topoisomerase I-DNA cleavage complex.[15][16]
Materials:
-
3'-radiolabeled DNA substrate with a topoisomerase I cleavage site
-
Purified human topoisomerase I
-
This compound
-
Reaction buffer
-
Denaturing agent (e.g., SDS)
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: Incubate the radiolabeled DNA substrate with purified topoisomerase I in the reaction buffer.
-
Drug Incubation: Add various concentrations of this compound and incubate to allow for cleavage complex formation and stabilization.
-
Reaction Termination: Stop the reaction by adding a denaturing agent to trap the covalent complex.
-
Electrophoresis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography. An increase in the intensity of the cleaved DNA fragment in the presence of this compound indicates stabilization of the cleavage complex.
Conclusion
This compound is a potent topoisomerase inhibitor that induces cytotoxic DNA double-strand breaks through the collision of the replication fork with stabilized topoisomerase I-DNA cleavage complexes. Its efficacy has been demonstrated in vitro against various cancer cell lines. The induction of DNA damage by this compound activates the DNA damage response, presenting opportunities for rational combination therapies, particularly with agents targeting DNA repair pathways such as PARP inhibitors. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound's mechanism of action and for the identification of biomarkers of response. Further research is warranted to fully elucidate the specific DNA repair pathways activated by this compound and to explore its full therapeutic potential in a clinical setting.
References
- 1. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of OSI-211 and cisplatin as intravenous infusions given on days 1, 2 and 3 every 3 weeks in patients with solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lurtotecan Liposomal(Gilead) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A phase 1 study of OSI-211 given as an intravenous infusion days 1, 2, and 3 every three weeks in patients with solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of TGFβ signaling increases alternative end-joining DNA repair that sensitizes to genotoxic therapies across cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Methionine Addiction Combined With Low-dose Irinotecan Arrested Colon Cancer in Contrast to High-dose Irinotecan Alone, Which Was Ineffective, in a Nude-mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homologous recombination and nonhomologous end-joining repair pathways regulate fragile site stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Lethality of PARP Inhibition and Ionizing Radiation is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Elomotecan TFA: Application Notes and Protocols for Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Elomotecan TFA (also known as BN 80927 TFA), a potent dual inhibitor of topoisomerase I and II, in preclinical xenograft mouse models. This compound, a homocamptothecin (B1245609) analog, has demonstrated significant anti-proliferative activity in various tumor cell lines and efficacy in in vivo tumor models.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting two essential enzymes involved in DNA replication and repair: topoisomerase I (Top I) and topoisomerase II (Top II).
-
Topoisomerase I Inhibition: Like other camptothecin (B557342) analogs, this compound stabilizes the covalent complex between Top I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, apoptosis.
-
Topoisomerase II Inhibition: Uniquely, this compound also inhibits Top II, an enzyme that creates transient double-strand breaks to resolve DNA tangles. By interfering with this process, this compound further contributes to genomic instability and cell death.
This dual-targeting mechanism suggests that this compound may overcome resistance mechanisms associated with inhibitors that target only one of the topoisomerases.
Signaling Pathway of Topoisomerase I and II Inhibition
Caption: Mechanism of this compound targeting Topoisomerase I and II, leading to DNA damage and apoptosis.
Experimental Protocols
The following protocols are based on preclinical studies of this compound and related camptothecin analogs in xenograft mouse models.
I. In Vivo Efficacy Study in Human Prostate Cancer Xenografts
This protocol is adapted from studies demonstrating the efficacy of this compound in androgen-independent prostate tumor xenografts.[1]
A. Cell Culture and Xenograft Implantation:
-
Cell Lines: Human prostate cancer cell lines PC-3 and DU-145 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Implantation:
-
Harvest exponentially growing PC-3 or DU-145 cells and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
B. Drug Preparation and Administration:
-
Drug Formulation: Prepare this compound fresh for each administration. The formulation for the active metabolite of a related compound, irinotecan (B1672180) (SN-38), can be a useful reference: dissolve in DMSO and then dilute with a vehicle such as 0.9% saline or a solution containing polysorbate 80 and polyethylene (B3416737) glycol. Note: The exact formulation for this compound should be optimized for solubility and stability.
-
Dosage and Schedule:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Published preclinical studies with this compound have shown high efficiency, though specific dosages are not publicly detailed. Based on related compounds, a starting dose-range finding study is recommended. For reference, irinotecan has been used at doses ranging from 10 mg/kg to 75 mg/kg in mice.[1]
-
Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common for this class of compounds.
-
Treatment Schedule: A schedule of administration three times per week has been shown to be effective for related compounds.[2]
-
C. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Toxicity: Monitor for signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).
II. Experimental Workflow Diagram
Caption: Workflow for a xenograft study evaluating this compound efficacy.
Data Presentation
Quantitative data from xenograft studies should be summarized for clear comparison. The following tables provide examples based on data from studies of the related topoisomerase inhibitor, irinotecan, as specific quantitative data for this compound is not publicly available.
Table 1: Example Dosage and Administration of Irinotecan in Xenograft Models
| Xenograft Model | Drug | Dosage (mg/kg) | Administration Route | Treatment Schedule | Reference |
| Human Colon Carcinoma | Irinotecan | 40 | i.v. | Days 1-5 and 8-12 | [1] |
| Human Colon Carcinoma | Irinotecan | 50, 75 | p.o. | Days 1-5 and 8-12 | [1] |
| C26 Colon Cancer | Irinotecan | 100 | i.p. | Not specified | [3] |
| C26 Colon Cancer | Irinotecan | 300 | i.v. | Not specified | [3] |
| MLL-rearranged ALL PDX | Irinotecan | 40 | i.p. | Three times per week for 10 doses | [2] |
| Colorectal Cancer | Liposomal Irinotecan | 50 | i.v. | Every 4 days for 3 doses | [4] |
Table 2: Example Efficacy of Irinotecan in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| Human Colon Carcinoma | Irinotecan (75 mg/kg, p.o.) | Complete response in 5 of 7 xenograft lines | [1] |
| MLL-rearranged ALL PDX | Irinotecan (40 mg/kg, i.p.) | Complete remission (<0.2% leukemic burden) | [2] |
| Colorectal Liver Metastases | Liposomal Irinotecan (50 mg/kg, i.v.) | Median survival of 79 days (vs. 53 days for free drug) | [4] |
Conclusion
This compound is a promising anti-cancer agent with a dual mechanism of action that warrants further preclinical investigation. The provided protocols and data, largely based on the closely related compound irinotecan, offer a solid foundation for designing and executing in vivo xenograft studies. Researchers should perform initial dose-finding and tolerability studies to establish the optimal therapeutic window for this compound in their specific xenograft models. Careful monitoring of both anti-tumor efficacy and potential toxicity will be crucial for the successful preclinical development of this novel homocamptothecin.
References
- 1. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for High-Throughput Screening with Elomotecan TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan TFA (BN-80927), a potent synthetic homocamptothecin (B1245609), is a dual inhibitor of Topoisomerase I (Topo I) and Topoisomerase II (Topo II).[1][2][3] As a derivative of camptothecin (B557342), its primary mechanism of action involves the stabilization of the Topoisomerase I-DNA cleavage complex. This trapping of the covalent intermediate prevents the re-ligation of the DNA strand, leading to single-strand breaks that are subsequently converted into cytotoxic double-strand breaks during DNA replication. This ultimately triggers cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.[1] Preclinical studies have demonstrated that this compound exhibits pronounced cytotoxicity and is a very potent antiproliferative agent against a variety of human tumor cell lines, with IC50 values consistently lower than those of SN38, the active metabolite of Irinotecan.[1][4]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize the activity of this compound. The included methodologies are designed for researchers in drug discovery and development to assess the efficacy of this compound in various cancer cell lines and to understand its mechanism of action.
Data Presentation
The following table summarizes the in vitro cytotoxicity of this compound (BN-80927) against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT29 | Colon Adenocarcinoma | Data not publicly available in cited sources | [2] |
| SKOV-3 | Ovarian Cancer | Data not publicly available in cited sources | [2] |
| DU145 | Prostate Carcinoma | Data not publicly available in cited sources | [1][2] |
| MCF7 | Breast Adenocarcinoma | Data not publicly available in cited sources | [2] |
| PC3 | Prostate Carcinoma | Data not publicly available in cited sources | [1] |
Note: While specific IC50 values for this compound are not publicly available in the cited search results, preclinical data indicates its high potency, with IC50 values consistently lower than SN38 in various tumor cell lines, including drug-resistant ones.[1][4] For comparative purposes, a related camptothecin, topotecan (B1662842), has been shown to have varying cytotoxic effects depending on the cell line when combined with other anticancer agents.[5] The National Cancer Institute (NCI) provides a service to screen compounds against a panel of 60 human tumor cell lines (NCI-60), which could be a valuable resource for generating comprehensive cytotoxicity data for this compound.[6][7][8][9][10]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: DNA Damage and Apoptosis Induction
This compound, as a Topoisomerase I inhibitor, induces DNA damage, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). This response aims to repair the damage but can trigger apoptosis if the damage is too severe. The key signaling kinases in this pathway are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which phosphorylate and activate downstream effectors like CHK1 and CHK2.[11][12] This cascade leads to cell cycle arrest, providing time for DNA repair. However, persistent DNA damage leads to the activation of pro-apoptotic pathways. A crucial event in apoptosis is the activation of effector caspases, such as caspase-3, which then cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.[3][4][9][13][14]
Caption: this compound-induced DNA damage and apoptosis signaling pathway.
High-Throughput Screening Workflow for this compound
A typical high-throughput screening campaign to evaluate this compound or discover novel topoisomerase inhibitors involves several stages, from primary screening of a compound library to secondary assays for hit confirmation and characterization.
Caption: A generalized workflow for high-throughput screening of topoisomerase inhibitors.
Experimental Protocols
High-Throughput Topoisomerase I DNA Relaxation Assay
This assay is designed for the primary screening of compounds that inhibit the catalytic activity of Topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of this activity will leave the DNA in its supercoiled state. The two forms of DNA can be distinguished using various methods, such as agarose (B213101) gel electrophoresis or fluorescence-based plate readers.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine
-
Stop Solution/Loading Dye: 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol
-
This compound (or other test compounds)
-
Camptothecin (as a positive control)
-
384-well microplates
-
Agarose gel electrophoresis system or a fluorescence plate reader compatible with DNA intercalating dyes (e.g., PicoGreen)
Protocol:
-
Prepare a reaction mixture containing assay buffer and supercoiled plasmid DNA (final concentration ~10-20 ng/µL).
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add this compound or other test compounds at various concentrations. Include wells with a known inhibitor like camptothecin as a positive control and wells with DMSO as a negative control.
-
Initiate the reaction by adding purified human Topoisomerase I to each well (the optimal amount should be determined empirically).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution.
-
Detection:
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing an intercalating dye. Separate the DNA by electrophoresis. Visualize the bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
-
Fluorescence Plate Reader: Add a DNA intercalating dye (e.g., PicoGreen) to each well. Read the fluorescence. The fluorescence of intercalating dyes is often higher when bound to relaxed DNA compared to supercoiled DNA.
-
High-Throughput DNA Cleavage Assay
This assay is a secondary screen to confirm that hit compounds act by stabilizing the Topoisomerase I-DNA cleavage complex, a hallmark of camptothecin and its analogs.
Principle: Topoisomerase I inhibitors like this compound trap the enzyme covalently bound to the 3'-end of the cleaved DNA strand. This protein-DNA complex can be detected.
Materials:
-
Purified human Topoisomerase I
-
A specific DNA oligonucleotide substrate with a Topoisomerase I cleavage site, labeled at the 3' end (e.g., with 32P or a fluorescent tag)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA
-
Stop Solution: 0.5% SDS
-
Proteinase K
-
This compound (or other test compounds)
-
Camptothecin (as a positive control)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Protocol:
-
In a microcentrifuge tube or 384-well plate, combine the labeled DNA oligonucleotide substrate and assay buffer.
-
Add the test compounds at desired concentrations. Include positive (camptothecin) and negative (DMSO) controls.
-
Add purified Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.
-
Stop the reaction by adding SDS.
-
Add Proteinase K and incubate further to digest the protein, leaving the cleaved DNA.
-
Add a denaturing loading buffer.
-
Separate the DNA fragments by denaturing PAGE.
-
Visualize the bands by autoradiography (for 32P) or fluorescence imaging. An increase in the amount of the cleaved DNA fragment indicates stabilization of the cleavage complex.
Cell-Based Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50).
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, or XTT into a colored formazan product. The intensity of the color is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl for MTT)
-
96- or 384-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Conclusion
This compound is a highly potent dual inhibitor of Topoisomerase I and II with significant antiproliferative activity against various cancer cell lines. The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of this compound and other potential topoisomerase inhibitors. These assays are essential tools for preclinical drug development, enabling the identification of lead compounds and the elucidation of their mechanisms of action. Further investigation into the specific signaling pathways activated by this compound in different cancer contexts will be crucial for its clinical development and for identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dual topoisomerase inhibitor, BN 80927, is highly potent against cell proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effects of topotecan combined with various anticancer agents in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a chemiluminescent immunodetection assay amenable to High Throughput Screening of antiviral drugs for Nipah and Hendra Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncodaily.com [oncodaily.com]
- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Elomotecan TFA: Application Notes and Protocols for Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan TFA (also known as BN 80927 TFA) is a potent dual inhibitor of topoisomerase I and topoisomerase II, belonging to the homocamptothecin (B1245609) family of camptothecin (B557342) analogs. Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and other cellular processes. Their inhibition leads to DNA damage and ultimately, cell death, making them key targets in cancer therapy. Elomotecan has demonstrated significant anti-proliferative activity in various tumor cell lines and is a compound of interest for the development of novel cancer therapeutics. This document provides detailed application notes and protocols for the use of this compound in preclinical colorectal cancer models.
Mechanism of Action
This compound exerts its cytotoxic effects by stabilizing the covalent complexes formed between topoisomerases (both type I and II) and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single- and double-strand breaks. When the DNA replication machinery encounters these stabilized complexes, it results in irreversible DNA damage, cell cycle arrest, and the induction of apoptosis.
Caption: Mechanism of action of this compound.
Data Presentation
While specific IC50 values for this compound in a wide range of colorectal cancer cell lines are not extensively published in publicly available literature, preliminary studies have indicated its potent cytotoxic effects. One study highlighted its "pronounced cytotoxicity" against the HT29 human colorectal cancer cell line. Furthermore, it has been reported that Elomotecan (BN80927) exhibits consistently lower IC50 values than SN-38, the active metabolite of the widely used colorectal cancer drug Irinotecan, across various tumor cell lines.
For comparative purposes, the table below includes IC50 values for Irinotecan and its active metabolite, SN-38, in common colorectal cancer cell lines, as Elomotecan's potency is reported to be superior.
Table 1: Comparative IC50 Values of Topoisomerase Inhibitors in Colorectal Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Reference |
| HT-29 | Irinotecan | 5.17 µM | [1] |
| HT-29 | SN-38 | 4.50 nM | [1] |
| LoVo | Irinotecan | 15.8 µM | [1] |
| LoVo | SN-38 | 8.25 nM | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in colorectal cancer cell lines using a standard cell viability assay.
Materials:
-
This compound
-
Colorectal cancer cell lines (e.g., HT-29, HCT116, SW620)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count colorectal cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., from 0.01 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of solvent).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Caption: Workflow for in vitro cytotoxicity assay.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a colorectal cancer xenograft mouse model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Colorectal cancer cells (e.g., HCT116 or HT-29)
-
Matrigel (optional)
-
Vehicle solution for injection (e.g., saline, PBS with 5% DMSO)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation:
-
Harvest colorectal cancer cells and resuspend them in sterile PBS or culture medium.
-
For subcutaneous injection, mix the cell suspension with an equal volume of Matrigel (optional, to improve tumor take rate).
-
Inject 1-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation in the appropriate vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Measurement:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Caption: Workflow for in vivo colorectal cancer xenograft study.
Conclusion
This compound is a promising dual topoisomerase inhibitor with potent anti-proliferative activity. The provided protocols offer a foundation for researchers to investigate its efficacy in preclinical models of colorectal cancer. Further studies are warranted to fully elucidate its therapeutic potential, define optimal dosing strategies, and identify predictive biomarkers for patient selection.
References
Application of Irinotecan in Lung Cancer Research: Notes and Protocols
A Note on "Elomotecan TFA": Initial searches for "this compound" did not yield specific results. It is highly probable that this is a typographical error for Irinotecan (B1672180) , a well-established chemotherapeutic agent. The "TFA" likely refers to trifluoroacetic acid, a salt form used in drug formulation. This document will proceed under the assumption that the intended subject is Irinotecan and its application in lung cancer research.
Introduction to Irinotecan
Irinotecan (brand name Camptosar) is a semi-synthetic analog of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata.[1] It is a topoisomerase I inhibitor used in the treatment of various cancers, including lung cancer.[2] Irinotecan itself is a prodrug that is converted in the body to its active metabolite, SN-38, which is 100 to 1,000 times more potent in its cytotoxic activity.[1]
Mechanism of Action in Lung Cancer
Irinotecan exerts its anticancer effects by inhibiting the nuclear enzyme topoisomerase I. Topoisomerase I is crucial for DNA replication and transcription, as it relieves torsional strain in the DNA double helix by creating reversible single-strand breaks.[2]
The active metabolite of Irinotecan, SN-38, binds to the topoisomerase I-DNA complex.[2] This binding prevents the re-ligation of the single-strand breaks, leading to the accumulation of DNA double-strand breaks when the replication fork encounters this complex.[3] The resulting DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis (programmed cell death).[2]
The efficacy of Irinotecan in lung adenocarcinoma cells has been shown to correlate with topoisomerase I activity.[4]
Application in Non-Small Cell Lung Cancer (NSCLC)
Irinotecan has demonstrated promising activity in advanced NSCLC, both as a monotherapy and in combination with other chemotherapeutic agents like cisplatin (B142131) and carboplatin (B1684641).[5]
As a single agent, Irinotecan has produced overall response rates of up to 32% in patients with advanced NSCLC.[5] When combined with platinum-based agents (cisplatin or carboplatin), overall response rates in phase II and III studies have ranged from 25% to 56%, with median survival times between 9 and 13 months.[5] Combination regimens of Irinotecan with cisplatin have been shown to be active and well-tolerated.[6]
Furthermore, Irinotecan has shown potential as a radiosensitizing agent, with early trials of combination therapy with cisplatin or carboplatin and radiation reporting overall response rates of 60% to 67% in locally advanced NSCLC.[5]
Application in Small Cell Lung Cancer (SCLC)
Irinotecan is also an active agent in the treatment of SCLC.[7] Combination chemotherapy is the primary treatment for SCLC, and Irinotecan-based regimens have shown significant efficacy.[7]
A pivotal phase III trial in Japan demonstrated that the combination of Irinotecan and cisplatin resulted in a significant survival advantage compared to the standard regimen of etoposide (B1684455) and cisplatin in extensive-stage SCLC.[7] The 1- and 2-year survival rates were notably higher with the Irinotecan combination.[7]
As a second-line monotherapy for SCLC, Irinotecan has shown an acceptable toxicity profile and palliative effects.[8] In a phase II study, Irinotecan monotherapy in previously treated SCLC patients resulted in an objective response rate of 41.3% and a median overall survival of 10.4 months.[9] Combination therapy with Irinotecan and platinum agents is considered effective and tolerable for refractory or relapsed SCLC.[10]
Quantitative Data Summary
Table 1: Clinical Efficacy of Irinotecan in Non-Small Cell Lung Cancer (NSCLC)
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (MOS) | 1-Year Survival Rate | Citation(s) |
| Irinotecan Monotherapy | Advanced NSCLC | Up to 32% | 42 weeks | - | [5][11] |
| Irinotecan + Cisplatin | Advanced NSCLC | 25% - 56% | 9 - 13 months | 33% - 58% | [5] |
| Irinotecan + Cisplatin (Weekly) | Stage IIIB/IV NSCLC | 36% | 11.6 months | 46% | [12] |
| Irinotecan + Carboplatin | Advanced NSCLC | 25% - 56% | 9 - 13 months | 33% - 58% | [5] |
| Irinotecan + Radiation + Cisplatin/Carboplatin | Locally Advanced NSCLC | 60% - 67% | - | - | [5] |
| Irinotecan + Capecitabine (Second-line) | Recurrent NSCLC | 22% (1 prior regimen) | 7.4 months | - |
Table 2: Clinical Efficacy of Irinotecan in Small Cell Lung Cancer (SCLC)
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (MOS) | 1-Year Survival Rate | 2-Year Survival Rate | Citation(s) |
| Irinotecan + Cisplatin | Extensive-Stage SCLC | >80% | 13.0 - 14.3 months | 58.4% | 19.5% | [7][11] |
| Irinotecan Monotherapy (Second-line) | Previously Treated SCLC | 17.5% | 13.3 months | - | - | [8] |
| Irinotecan Monotherapy (Second-line) | Previously Treated SCLC | 41.3% | 10.4 months | - | - | [9] |
| Irinotecan + Carboplatin | Limited Disease SCLC | 64% | 13.8 months | 53.5% | 17.9% | |
| Irinotecan + Nedaplatin (Refractory/Relapsed) | Refractory/Relapsed SCLC | 29% | 62 weeks | - | - | [10] |
| Irinotecan + Cisplatin (Refractory/Relapsed) | Refractory/Relapsed SCLC | 33.3% | 58 weeks | - | - | [10] |
Table 3: In Vitro Cytotoxicity of Irinotecan and its Active Metabolite (SN-38)
| Cell Line | Cancer Type | Compound | IC50 Value | Assay | Citation(s) |
| A549 | Lung Adenocarcinoma | Irinotecan | >10 µM | XTT Assay | |
| A549 | Lung Adenocarcinoma | scL-Irinotecan | ~5.5 µM | XTT Assay | |
| Lung Adenocarcinoma Cell Lines (unspecified) | Lung Adenocarcinoma | SN-38 | Correlated with Topo I activity | MTT Assay | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Irinotecan on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Irinotecan stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of Irinotecan in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of Irinotecan. Include a vehicle control (medium with the same concentration of solvent used to dissolve Irinotecan).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins in lung cancer cells treated with Irinotecan.
Materials:
-
Lung cancer cells
-
6-well plates
-
Irinotecan
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with desired concentrations of Irinotecan for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[5]
-
Analysis: Perform densitometric analysis of the protein bands, normalizing to a loading control (e.g., β-actin or GAPDH).
In Vivo Lung Cancer Xenograft Model
This protocol describes the evaluation of Irinotecan's antitumor activity in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human lung cancer cells (e.g., A549, MS-1, LX-1)
-
Irinotecan for injection
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human lung cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomize the mice into different treatment groups (e.g., vehicle control, Irinotecan at a specific dose and schedule).
-
Drug Administration: Administer Irinotecan (e.g., 10 mg/kg intraperitoneally on days 1, 5, and 9) or vehicle control to the respective groups.[7]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., TUNEL assay, immunohistochemistry).
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is for detecting apoptosis in tumor tissue from xenograft models.
Materials:
-
Paraffin-embedded tumor sections
-
TUNEL assay kit (e.g., HRP-DAB based or fluorescence-based)
-
Proteinase K
-
Hydrogen peroxide (for HRP-DAB kits)
-
TdT enzyme and labeling mix
-
Detection reagents (e.g., streptavidin-HRP and DAB, or fluorescent-labeled streptavidin)
-
Counterstain (e.g., methyl green or DAPI)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
Inactivation of Endogenous Peroxidases (for HRP-DAB): If using an HRP-DAB kit, quench endogenous peroxidase activity with hydrogen peroxide.
-
Labeling: Incubate the sections with the TdT enzyme and biotin-labeled deoxynucleotides to label the 3'-OH ends of fragmented DNA.
-
Detection: Incubate the sections with streptavidin-HRP followed by the DAB substrate to generate a brown precipitate at the site of apoptosis, or with a fluorescently labeled streptavidin for fluorescence microscopy.
-
Counterstaining: Counterstain the sections with a suitable nuclear stain (e.g., methyl green for HRP-DAB, DAPI for fluorescence) to visualize all cell nuclei.
-
Microscopy and Analysis: Mount the slides and visualize under a microscope. Quantify the percentage of TUNEL-positive (apoptotic) cells.
Visualizations
Caption: Mechanism of action of Irinotecan leading to apoptosis in cancer cells.
Caption: Experimental workflow for in vitro evaluation of Irinotecan.
Caption: Workflow for in vivo xenograft studies of Irinotecan in lung cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancement of tumor radio-response by irinotecan in human lung tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Tumor Radio‐response by Irinotecan in Human Lung Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. abcam.com [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Elomotecan TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elomotecan TFA is a potent anti-cancer agent belonging to the class of topoisomerase I inhibitors. These inhibitors function by trapping the topoisomerase I-DNA covalent complex, which leads to DNA strand breaks during replication.[1][2] The accumulation of these breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells.[1][3] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Topoisomerase I is a critical enzyme for resolving DNA topological stress during replication and transcription.[1] By inhibiting this enzyme, compounds like this compound induce cytotoxic DNA lesions. A common cellular response to this type of DNA damage is an arrest in the G2/M phase of the cell cycle, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[4][5] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[6][7]
Experimental Protocols
This section details the necessary protocols for investigating the effects of this compound on the cell cycle of cancer cells.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HCT116, or other relevant cell lines) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Culture Conditions: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO). It is recommended to perform a dose-response and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions.
Protocol 2: Cell Preparation for Flow Cytometry
-
Cell Harvesting: After the treatment period, collect the cells. For adherent cells, aspirate the media, wash with phosphate-buffered saline (PBS), and detach the cells using trypsin-EDTA. For suspension cells, directly collect the cells by centrifugation.
-
Washing: Transfer the cell suspension to a 15 mL conical tube and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.[7]
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS to create a single-cell suspension. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.[8] It is crucial to add the ethanol slowly to prevent cell clumping.
-
Storage: The fixed cells can be stored at 4°C for at least 2 hours, and up to several weeks, before staining. For long-term storage, -20°C is recommended.
Protocol 3: Propidium Iodide (PI) Staining and Flow Cytometry Analysis
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells and carefully decant the ethanol. Resuspend the cell pellet in 1-2 mL of cold PBS to rehydrate the cells.
-
Staining: Centrifuge the cells again, decant the PBS, and resuspend the cell pellet in 500 µL of PI staining solution. The staining solution should contain:
-
Propidium Iodide (e.g., 20-50 µg/mL)
-
RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[6]
-
Triton X-100 (e.g., 0.1%) to permeabilize the nuclear membrane.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.[8][9]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically FL2 or FL3, around 617 nm).[7]
-
Data Analysis: Gate the cell population to exclude doublets and debris. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. The G0/G1 peak will have the lowest DNA content (2n), the G2/M peak will have twice the DNA content (4n), and the S phase cells will have an intermediate DNA content. Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., ModFit, FlowJo).
Data Presentation
The following tables summarize hypothetical quantitative data for the cell cycle analysis of a cancer cell line treated with this compound for 48 hours.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (0.1 µM) | 58.7 ± 2.9 | 18.1 ± 1.6 | 23.2 ± 2.1 |
| This compound (1 µM) | 45.3 ± 2.5 | 15.4 ± 1.4 | 39.3 ± 2.8 |
| This compound (10 µM) | 30.1 ± 2.2 | 10.2 ± 1.1 | 59.7 ± 3.5 |
Table 2: Time-Course Effect of this compound (1 µM) on Cell Cycle Distribution
| Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 hours (Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 24 hours | 55.9 ± 2.8 | 17.8 ± 1.5 | 26.3 ± 2.2 |
| 48 hours | 45.3 ± 2.5 | 15.4 ± 1.4 | 39.3 ± 2.8 |
| 72 hours | 38.6 ± 2.4 | 12.1 ± 1.2 | 49.3 ± 3.1 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel DNA topoisomerase I inhibitor with different mechanism from camptothecin induces G2/M phase cell cycle arrest to K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. rndsystems.com [rndsystems.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Elomotecan TFA stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Elomotecan TFA in long-term experiments. The information is presented in a question-and-answer format to address specific issues, accompanied by troubleshooting guides, experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary stability concern?
Elomotecan is a potent dual inhibitor of topoisomerase I and II, belonging to the homocamptothecin (B1245609) family of compounds. The primary stability issue for this compound, as with other camptothecin (B557342) analogs, is the hydrolysis of its lactone E-ring. This ring is essential for its antitumor activity.
Q2: How does pH influence the stability of this compound's active form?
The stability of the lactone ring is governed by a pH-dependent equilibrium.
-
Acidic Conditions (pH < 6.0): The equilibrium favors the closed, active lactone form of the molecule.
-
Physiological and Basic Conditions (pH ≥ 7.4): The lactone ring is susceptible to reversible hydrolysis, opening to form the inactive carboxylate species. In long-term experiments under physiological conditions, a significant portion of the active compound can become inactive.
Q3: What is the recommended procedure for preparing this compound solutions for experiments?
To maintain the stability of the active lactone form, it is crucial to follow these steps:
-
Prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
For experiments, create fresh working solutions immediately before use by diluting the DMSO stock in an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer at pH 5.0-6.0).
-
Minimize the time the compound spends in neutral or alkaline aqueous solutions before it is introduced to the experimental system.
Q4: Is this compound sensitive to light?
Yes. Camptothecin and its derivatives are known to be photolabile. Exposure to light, especially UV light, can lead to photodegradation. It is recommended to handle the compound and its solutions in low-light conditions and store them in light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil).
Q5: What are the optimal storage conditions for this compound?
-
Solid Compound: Store at -20°C in a tightly sealed container, protected from light and moisture. A desiccator can provide additional protection against hydrolysis.
-
DMSO Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q6: How does the trifluoroacetate (B77799) (TFA) salt form affect the compound's stability?
The TFA counterion is a remnant of the purification process, typically from reverse-phase chromatography. While the TFA salt can influence the compound's overall physicochemical properties like solubility, it is not the primary factor driving the lactone ring's instability. The pH of the solution is the most critical factor for lactone stability. However, for certain cellular assays, high concentrations of TFA could have independent biological effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or reduced potency in long-term cell culture experiments. | Hydrolysis of the lactone ring to the inactive carboxylate form in the physiological pH (7.2-7.4) of the cell culture medium. | Prepare fresh working solutions in an acidic buffer immediately before addition to the culture. For very long-term experiments (>48 hours), consider replenishing the medium with freshly prepared this compound. Account for potential hydrolysis when interpreting endpoint data. |
| Precipitation of the compound in aqueous buffers. | Elomotecan has low aqueous solubility, especially the active lactone form. | Prepare high-concentration stock solutions in 100% DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your experimental system. Gentle warming and sonication can aid dissolution, but avoid excessive heat. |
| Compound degradation observed in stored solutions. | 1. Repeated freeze-thaw cycles of stock solutions. 2. Exposure to light. 3. Hydrolysis due to moisture. | 1. Aliquot DMSO stock solutions into single-use volumes. 2. Store all solutions in amber vials or wrap containers in foil. 3. Use anhydrous DMSO for stock solutions and keep containers tightly sealed. |
| High variability between experimental replicates. | Inconsistent timing in the preparation and application of the compound, leading to varying degrees of hydrolysis. | Standardize the entire workflow, from the thawing of stock solutions to the time of application in the experiment. Ensure all replicates are treated with solutions prepared from the same freshly diluted batch. |
Quantitative Data on Stability
| Parameter | Condition | Observation | Reference |
| Lactone Stability in Human Plasma | Incubation at 37°C | hCPT is significantly more stable than CPT. CPT lactone levels dropped to <10 µM in 30 minutes, while hCPT took 5 hours to reach the same level. | [1][2] |
| pH-Dependent Hydrolysis | pH 7.3 | For CPT, the lactone half-life is approximately 29.4 minutes. Homocamptothecins exhibit enhanced stability under these conditions. | [3] |
| Effect of pH on Activity | Acidic pH (e.g., 6.45) | The cytotoxic activity of camptothecin analogs can be significantly potentiated at acidic pH, which favors the active lactone form. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock solutions and ready-to-use working solutions of this compound while minimizing degradation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile acidic buffer (e.g., 50 mM sodium citrate, pH 5.5)
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a low-light environment (e.g., under a fume hood with ambient light), dissolve the solid this compound in anhydrous DMSO to a final concentration of 10 mM. Vortex gently until fully dissolved. This is your stock solution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
For preparing a working solution, thaw a stock solution aliquot at room temperature.
-
Immediately before use, dilute the stock solution to the desired final concentration using the sterile acidic buffer (pH 5.5). Ensure the final DMSO concentration in your experiment remains below a level that could cause toxicity (e.g., <0.5%).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the percentage of the active lactone form of this compound over time under specific experimental conditions (e.g., in cell culture medium at 37°C).
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) to ensure the lactone ring remains closed during analysis.
-
Detection: UV detection at a wavelength appropriate for camptothecins (e.g., ~370 nm).
-
Procedure:
-
Prepare a solution of this compound in the matrix to be tested (e.g., cell culture medium).
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Immediately stop the hydrolysis reaction by adding an equal volume of cold acetonitrile containing 0.2% TFA.
-
Centrifuge the sample to precipitate proteins and other macromolecules.
-
Inject the supernatant onto the HPLC system.
-
The active lactone form and the inactive carboxylate form will have different retention times. Quantify the peak area of the lactone form at each time point to determine its percentage relative to the initial time point (t=0).
-
Visualizations
Caption: pH-driven equilibrium of Elomotecan's E-ring.
Caption: this compound experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Homocamptothecin, an E-ring modified camptothecin with enhanced lactone stability, retains topoisomerase I-targeted activity and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Elomotecan TFA in Vitro
Welcome to the technical support center for Elomotecan TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during in vitro experiments. This compound is a potent dual inhibitor of Topoisomerase I and Topoisomerase II, belonging to the homocamptothecin (B1245609) family of compounds[1]. Understanding its mechanism of action and potential for off-target interactions is crucial for accurate experimental design and interpretation of results.
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound and similar topoisomerase inhibitors in vitro.
FAQ 1: My experimental results show high variability. What are the possible causes and solutions?
High variability in in vitro assays can stem from several factors unrelated to the specific activity of this compound.
-
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating. Use a reliable cell counting method (e.g., hemocytometer or automated cell counter) to maintain consistent cell numbers across wells and experiments.
-
Edge Effects in Multi-Well Plates: The outer wells of a microplate are prone to evaporation, leading to altered media and compound concentrations. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Compound Solubility: Visually inspect your stock and working solutions of this compound for any precipitation. If solubility is a concern, consider preparing fresh solutions or using a different solvent. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1% for DMSO).
-
Cell Line Integrity: Regularly check your cell lines for microbial contamination and verify their identity through short tandem repeat (STR) profiling.
-
FAQ 2: I'm not observing the expected cytotoxic effect of this compound, even at high concentrations. What could be the reason?
Lack of a cytotoxic response can be due to experimental setup or inherent cellular resistance.
-
Possible Causes & Troubleshooting Steps:
-
Cell Line Resistance: Certain cancer cell lines may exhibit intrinsic or acquired resistance to topoisomerase inhibitors. This can be due to factors such as low expression of topoisomerase I or II, mutations in the topoisomerase enzymes, or overexpression of drug efflux pumps. It is advisable to use a cell line known to be sensitive to camptothecin (B557342) analogs as a positive control.
-
Incorrect Compound Concentration: Double-check all calculations for the preparation of stock and working solutions to rule out dilution errors.
-
Inactive Compound: Ensure that this compound has been stored under the recommended conditions to maintain its activity. If possible, validate its activity using a cell-free DNA relaxation assay.
-
Insufficient Incubation Time: The cytotoxic effects of topoisomerase inhibitors are often linked to DNA replication. A longer incubation period (e.g., 48-72 hours) may be necessary to observe significant cell death as the cells progress through the S-phase of the cell cycle.
-
FAQ 3: How can I determine if an observed cellular effect is a direct result of on-target Topoisomerase I/II inhibition or an off-target effect?
Distinguishing between on-target and off-target effects is a critical aspect of in vitro pharmacology. A multi-pronged approach is recommended to investigate this.
-
Workflow to Differentiate On-Target vs. Off-Target Effects:
Caption: Workflow to distinguish on-target from off-target effects.
-
Detailed Steps:
-
Confirm Target Engagement: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that this compound is binding to its intended targets (Topoisomerase I and II) within the cell. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Topoisomerase I and/or II. If the observed cellular effect is diminished or abolished in the absence of the target protein, it is likely an on-target effect.
-
Dose-Response Analysis: On-target effects are typically observed at concentrations consistent with the IC50 value for target inhibition and cytotoxicity. Off-target effects may only manifest at significantly higher concentrations.
-
Rescue Experiments: In some systems, overexpression of the target protein (Topoisomerase I or II) may rescue the cells from the effects of the inhibitor, providing further evidence for an on-target mechanism.
-
FAQ 4: My results suggest this compound is altering the expression of my gene of interest. How can I investigate this further?
Changes in gene expression can be a direct or indirect consequence of topoisomerase inhibition.
-
Investigative Steps:
-
Confirm with qRT-PCR: Validate the initial findings (e.g., from a microarray or RNA-seq experiment) using quantitative real-time PCR (qRT-PCR) with gene-specific primers.
-
Promoter Analysis: Analyze the promoter region of the affected gene for binding sites of transcription factors known to be involved in the DNA damage response (e.g., p53).
-
Time-Course Experiment: Perform a time-course experiment to determine if the change in gene expression is an early or late event following treatment with this compound. Early changes are more likely to be direct effects.
-
Topoisomerase I/II Knockdown: As described in FAQ 3, use target knockdown to determine if the gene expression change is dependent on the presence of Topoisomerase I or II.
-
Quantitative Data Summary
Table 1: Representative Cytotoxicity of Camptothecin Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Topotecan | HT-29 | Colon | 33 |
| SN-38 | HT-29 | Colon | 8.8 |
| Camptothecin | HT-29 | Colon | 10 |
| Topotecan | A549 | Lung | 20-50 |
| SN-38 | A549 | Lung | 5-15 |
Note: IC50 values are highly dependent on experimental conditions such as cell density, incubation time, and the specific assay used. This table should be used as a general guide.
Table 2: Comparison of On-Target vs. Potential Off-Target Effects
| Parameter | On-Target Effect (Topoisomerase Inhibition) | Potential Off-Target Effect |
| Concentration Range | Typically in the nanomolar to low micromolar range, correlating with cytotoxicity IC50. | Often requires higher micromolar concentrations. |
| Time to Onset | Can be rapid, with DNA damage detectable within hours. | May require longer incubation times to manifest. |
| Cellular Localization | Primarily nuclear, where Topoisomerase I and II reside. | May involve cytoplasmic or membrane-associated proteins. |
| Dependence on Target | Abolished by knockdown/knockout of Topoisomerase I/II. | Independent of Topoisomerase I/II expression. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the investigation of this compound's effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a gold standard for confirming the binding of a compound to its intracellular target.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies against Topoisomerase I and Topoisomerase II
-
Western blot reagents and equipment
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Add lysis buffer to each tube and lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE and perform Western blotting using primary antibodies against Topoisomerase I and Topoisomerase II.
-
Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Immunofluorescence Staining for DNA Damage (γH2AX Foci)
This protocol allows for the visualization and quantification of DNA double-strand breaks, a hallmark of topoisomerase inhibitor activity.
-
Materials:
-
Cells plated on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
-
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Mount the coverslips on microscope slides with antifade medium.
-
Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope. Quantify the number of foci per cell using image analysis software.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression. Topoisomerase inhibitors typically induce S and G2/M phase arrest.
-
Materials:
-
Treated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Cell Harvest: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Signaling Pathways
Understanding the signaling pathways affected by this compound is key to interpreting experimental outcomes.
On-Target Signaling Pathway: DNA Damage Response
This compound stabilizes the topoisomerase-DNA cleavage complex, leading to DNA strand breaks. These breaks activate the DNA Damage Response (DDR) pathway, primarily through the ATM and ATR kinases.
Caption: On-target DNA damage response pathway of this compound.
Potential Off-Target Signaling
While specific off-target interactions for this compound have not been extensively documented, it is prudent to consider potential off-target effects on other cellular kinases, as has been observed with other small molecule inhibitors. A kinome scan would be the definitive experiment to identify such interactions. If off-target kinase activity is suspected, downstream signaling pathways of the identified kinase(s) should be investigated.
Disclaimer: This technical support guide is intended for research use only. The information provided is based on publicly available data for this compound and related compounds. Researchers should always consult the relevant literature and perform appropriate validation experiments for their specific model systems.
References
Technical Support Center: Elomotecan TFA Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elomotecan TFA. The information is designed to address specific issues that may be encountered during dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across repeat experiments. What are the likely causes?
A1: Inconsistent IC50 values for camptothecin (B557342) analogs like this compound are a frequent challenge. Several factors related to the compound's properties and the experimental setup can contribute to this variability. One key factor is the instability of the active lactone ring at physiological pH (7.4), which can hydrolyze to an inactive carboxylate form.[1] This reduces the effective concentration of the active drug over time. Additionally, the cytotoxicity of this compound is highly dependent on the duration of exposure.[1] Shorter exposure times (less than 24 hours) may result in limited cell death, even at high concentrations.[1] Variability in cell seeding density and the health of the cells at the time of treatment are also crucial factors.[2][3]
Q2: My this compound is precipitating when I add it to the cell culture medium. How can I prevent this?
A2: Precipitation is a common issue with camptothecin analogs due to their low aqueous solubility.[1] To prevent this, ensure that the final concentration of the solvent (e.g., DMSO) is kept low and consistent across all wells, typically at or below 0.5%.[3] When preparing working solutions, a co-solvent system may be beneficial. It is also critical to ensure the compound is fully dissolved in the initial stock solution before further dilution.
Q3: We are not observing the expected level of apoptosis after this compound treatment. What could be the reason?
A3: A lack of expected apoptosis could be due to several factors. The concentration of this compound or the exposure time may be insufficient.[1] The cytotoxic effects of camptothecins are often cell cycle-dependent, with the highest potency observed during the S-phase.[4] Therefore, the growth phase of your cell line at the time of treatment can significantly impact the apoptotic response. It is also possible that the chosen assay is not optimal for detecting the specific mechanism of cell death induced by this compound in your cell line.[2]
Q4: My resistant cells show cross-resistance to other camptothecin analogs but not to other classes of chemotherapy drugs. Why is this?
A4: This is a common observation and is often linked to the specific mechanism of resistance. If resistance is due to alterations in Topoisomerase I, the specific target of camptothecins, the cells will likely be resistant to other drugs that target this enzyme. However, they would remain sensitive to drugs with different mechanisms of action, such as microtubule inhibitors or alkylating agents.[5]
Q5: I observed a decrease in Topoisomerase I protein levels in my resistant cell line. Is this a common mechanism of resistance?
A5: Yes, a reduction in the amount of Topoisomerase I is a frequently observed mechanism of resistance to camptothecins.[5] Lower levels of the target enzyme lead to fewer drug-target interactions and, consequently, reduced drug efficacy.[5]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for accurate seeding.[3]
-
-
Possible Cause: Cell line instability due to high passage number.
-
Solution: Use low-passage cells for all experiments and regularly perform cell line authentication.[3]
-
-
Possible Cause: Variation in solvent (e.g., DMSO) concentration.
-
Solution: Maintain a consistent and low final concentration of the solvent across all wells (typically ≤ 0.5%). Ensure the vehicle control wells have the same solvent concentration as the drug-treated wells.[3]
-
Issue 2: Inconsistent Dose-Response Curve Shape
-
Possible Cause: Compound instability in the culture medium.
-
Solution: Minimize the time the compound is in the culture medium before being added to the cells. Consider the stability of the lactone ring of this compound at physiological pH.[1]
-
-
Possible Cause: Insufficient range of drug concentrations.
-
Solution: Perform a preliminary experiment with a broad range of concentrations, often with 10-fold spacing, to determine the approximate range of drug sensitivity for the specific cell line.[6]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| MCF-7 | Breast | 72 | 89 ± 17 |
| HCC1419 | Breast | 72 | 67 ± 10 |
| HCC1428 | Breast | 72 | 448 ± 54 |
| HCC202 | Breast | 72 | 481 ± 60 |
| MDA-MB-157 | Breast | Not Specified | 7 |
| GI 101A | Breast | Not Specified | 150 |
| MDA-MB-231 | Breast | Not Specified | 250 |
Note: Data presented are representative values for camptothecin analogs and may not reflect the exact values for this compound. The IC50 values for MCF-7, HCC1419, HCC1428, and HCC202 are for Camptothecin.[7] The IC50 values for MDA-MB-157, GI 101A, and MDA-MB-231 are for Camptothecin.[8]
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[9]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight medium from the cells and add the drug-containing medium.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 48-72 hours).[5]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.[5]
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm.[5]
-
-
Data Analysis:
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable curve-fitting model.[5]
-
Mandatory Visualization
Caption: Simplified signaling pathway for this compound.
Caption: Experimental workflow for dose-response curve analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Topoisomerase I activity and sensitivity to camptothecin in breast cancer-derived cells: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Elomotecan TFA vs. Topotecan in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Elomotecan TFA (also known as Karenitecin or BNP1350) and topotecan (B1662842), two potent topoisomerase I inhibitors, with a focus on their activity against ovarian cancer cells. While both compounds share a fundamental mechanism of action, this document collates available preclinical data to highlight their respective profiles. Due to the limited availability of direct head-to-head in vitro studies in the public domain, this guide presents data from various sources to construct a comparative overview.
Introduction and Mechanism of Action
Elomotecan and topotecan belong to the camptothecin (B557342) class of anticancer agents. Their cytotoxic effects stem from the inhibition of DNA topoisomerase I, a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription.[1] By binding to the topoisomerase I-DNA complex, these drugs prevent the re-ligation of single-strand breaks.[1] The collision of a DNA replication fork with this stabilized "cleavable complex" results in the formation of permanent, lethal double-strand DNA breaks, which subsequently trigger cell cycle arrest and apoptosis (programmed cell death).[1][2] Topotecan is a well-established second-line therapy for ovarian cancer, while Elomotecan is a lipophilic analogue developed for broad anti-tumor activity.[3]
References
A Comparative Analysis of Elomotecan TFA and Irinotecan Efficacy
In the landscape of cancer therapeutics, topoisomerase inhibitors play a pivotal role in the treatment of various solid tumors. This guide provides a detailed comparative study of two such agents: Elomotecan TFA, a novel homocamptothecin (B1245609), and Irinotecan, a well-established camptothecin (B557342) analog. This analysis is intended for researchers, scientists, and drug development professionals to offer an objective comparison of their efficacy, supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
Both this compound and Irinotecan exert their cytotoxic effects by targeting topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication and transcription. However, their specific targets and mechanisms of action exhibit key differences.
Irinotecan is a prodrug that is converted in vivo to its active metabolite, SN-38, by carboxylesterase enzymes.[1][2] SN-38 is a potent inhibitor of topoisomerase I .[1] By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of the single-strand breaks created by the enzyme.[1][2] This stabilization of the "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[2]
This compound (also known as BN80927) is a potent dual inhibitor, targeting both topoisomerase I and topoisomerase II .[3][4][5] As a homocamptothecin, it possesses a seven-membered β-hydroxylactone ring, which contributes to its stability.[3][6] Its ability to inhibit both topoisomerase I and II suggests a broader mechanism of action and the potential to overcome resistance mechanisms associated with single-target agents.[3][6] Preclinical data have indicated that Elomotecan is a very potent antiproliferative agent, with IC50 values consistently lower than those of SN-38 in various tumor cell lines.[3][6]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the cytotoxic and anti-tumor activities of Elomotecan and SN-38, the active metabolite of Irinotecan.
Table 1: Comparative In Vitro Cytotoxicity (IC50 values)
| Cell Line | Cancer Type | Elomotecan (BN80927) IC50 (nM) | SN-38 IC50 (nM) |
| PC3 | Human Prostate Cancer | 0.8 | 3.5 |
| DU145 | Human Prostate Cancer | 1.2 | 4.1 |
| KBSTP2 (SN38-resistant) | Human Cervical Cancer | 15 | >1000 |
Data sourced from a preclinical study comparing BN80927 and SN38. Lower IC50 values indicate greater potency.[3][6]
Table 2: Comparative In Vivo Efficacy in Human Tumor Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| PC3 (Prostate) | Elomotecan (BN80927) | High |
| DU145 (Prostate) | Elomotecan (BN80927) | High |
Qualitative summary based on preclinical data indicating high efficiency of BN80927 in vivo.[3][6]
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows relevant to the study of this compound and Irinotecan.
References
- 1. Irinotecan - Wikipedia [en.wikipedia.org]
- 2. Irinotecan, a key chemotherapeutic drug for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elomotecan - Immunomart [immunomart.com]
- 6. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Activity of Topoisomerase I Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor activity of topoisomerase I inhibitors, with a focus on validating their efficacy in preclinical models. While specific in vivo data for Elomotecan TFA is not publicly available, this guide will focus on two widely studied and clinically relevant topoisomerase I inhibitors, Irinotecan (B1672180) and Topotecan (B1662842), to provide a framework for evaluating the anti-tumor activity of novel agents in this class.
Comparison of In Vivo Anti-Tumor Activity
The following table summarizes the in vivo efficacy of Irinotecan and Topotecan in various xenograft models as reported in preclinical studies. This data provides a benchmark for assessing the potential of new topoisomerase I inhibitors.
| Drug | Cancer Model | Dosing Schedule | Route of Administration | Tumor Growth Inhibition/Response | Reference |
| Irinotecan | HT-29 human colon carcinoma xenografts | 100-300 mg/kg for 21 days | Intraperitoneal (i.p.) | Apparent suppression of tumor growth | [1] |
| EMT-6 mammary tumor | Not specified | Not specified | Therapeutic synergy observed in combination with topoisomerase II inhibitors | ||
| H69 small-cell lung cancer xenograft | 39 mg/kg | Not specified | 1.95 log cell kill | [2] | |
| Human colon carcinoma xenografts | 40 mg/kg, (dx5)2 schedule | Intravenous (i.v.) | Significant activity | [3] | |
| Human colon carcinoma xenografts | 50 and 75 mg/kg, (dx5)2 schedule | Oral (p.o.) | Similar activity to i.v. administration | [3] | |
| Human colon adenocarcinoma xenografts | 10 mg/kg, (d x 5)2, repeated every 21 days | Intravenous (i.v.) | Complete regressions in 3 of 8 colon lines and high frequency of complete regressions in 3 additional lines | [4] | |
| Childhood rhabdomyosarcoma xenografts | 10 mg/kg, (d x 5)2, repeated every 21 days | Intravenous (i.v.) | Complete regressions in 5 of 6 lines | [4] | |
| Pediatric brain tumor xenografts | 10 mg/kg, (d x 5)2, repeated every 21 days | Intravenous (i.v.) | Complete regressions in 2 of 3 lines | [4] | |
| Topotecan | Human prostate cancer xenograft | 20 µg/kg, daily (metronomic) | Intra-tumor | Significant decrease in tumor volume compared to control and conventional dosing | [5][6] |
| Human prostate cancer xenograft | 160 µg/kg, weekly (conventional) | Intra-tumor | Less effective than metronomic dosing | [5] | |
| Human colon adenocarcinoma xenografts | 1.5 mg/kg, 5 days/week for 12 weeks | Oral (p.o.) | High frequency of objective regressions in 1 of 8 colon tumor lines | [4] | |
| Childhood rhabdomyosarcoma xenografts | 1.5 mg/kg, 5 days/week for 12 weeks | Oral (p.o.) | Complete regressions in 4 of 6 lines | [4] | |
| Pediatric brain tumor xenografts | 1.5 mg/kg, 5 days/week for 12 weeks | Oral (p.o.) | Complete regressions in 1 of 3 lines | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are generalized experimental protocols for evaluating the anti-tumor activity of topoisomerase I inhibitors in xenograft models, based on common practices in the field.
Human Tumor Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HT-29, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cultured cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or culture medium) is injected subcutaneously or orthotopically into the flank or relevant organ of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound (e.g., this compound) and reference drugs (e.g., Irinotecan, Topotecan) are administered according to the specified dosing schedule and route (e.g., intraperitoneal, intravenous, oral gavage). The control group receives the vehicle used to dissolve the drugs.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the control group. Other parameters such as body weight changes are monitored to assess toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and experimental design is essential for understanding the drug's effect and the study's validity.
Topoisomerase I Inhibition Signaling Pathway
Topoisomerase I inhibitors, such as this compound, Irinotecan, and Topotecan, act by trapping the topoisomerase I-DNA cleavage complex. This leads to single-strand breaks in the DNA, which are converted to double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.
Caption: Mechanism of action of Topoisomerase I inhibitors.
In Vivo Anti-Tumor Activity Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study designed to validate the anti-tumor activity of a compound like this compound.
Caption: Workflow for in vivo anti-tumor efficacy studies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of topoisomerase I inhibitors, topotecan and irinotecan, administered at low dose levels in protracted schedules to mice bearing xenografts of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor activity of low-dose continuous administration schedules of topotecan in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor activity of low-dose continuous administration schedules of topotecan in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Elomotecan TFA with Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Elomotecan TFA with other prominent topoisomerase inhibitors. We will delve into their mechanisms of action, present available quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for key assays used in their evaluation.
Introduction to Topoisomerase Inhibitors and this compound
Topoisomerase inhibitors are a critical class of anticancer drugs that target topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, transcription, and other cellular processes.[1] These inhibitors function by trapping the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately, apoptosis.[1] They are broadly classified into two categories: Topoisomerase I and Topoisomerase II inhibitors.[1]
This compound is a potent inhibitor of both topoisomerase I and II, belonging to the homocamptothecin (B1245609) family of camptothecin (B557342) analogs.[2] It has demonstrated a high potency in reducing the proliferation of various tumor cells, purportedly with greater efficacy than other reference anticancer agents targeting topoisomerases.[2] This guide aims to contextualize these claims by comparing this compound with other well-established topoisomerase inhibitors.
Quantitative Comparison of Topoisomerase Inhibitors
The following table summarizes the available quantitative data for this compound and other topoisomerase inhibitors. Direct head-to-head preclinical studies comparing this compound with other inhibitors under identical experimental conditions are not extensively available in the public domain. The data presented below is compiled from various sources and should be interpreted with this in mind.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line | Assay Type | Source |
| This compound | Topoisomerase I & II | Data Not Available | - | - | - |
| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | 8.8 | HT-29 (Human Colon Carcinoma) | Colony-Forming Assay | [3] |
| Camptothecin (CPT) | Topoisomerase I | 10 | HT-29 (Human Colon Carcinoma) | Colony-Forming Assay | [3] |
| Topotecan (TPT) | Topoisomerase I | 33 | HT-29 (Human Colon Carcinoma) | Colony-Forming Assay | [3] |
| 9-Aminocamptothecin (9-AC) | Topoisomerase I | 19 | HT-29 (Human Colon Carcinoma) | Colony-Forming Assay | [3] |
| Irinotecan (CPT-11) | Topoisomerase I (prodrug) | >100 | HT-29 (Human Colon Carcinoma) | Colony-Forming Assay | [3] |
Note: The lack of publicly available, direct comparative IC50 data for this compound is a significant gap. Researchers are encouraged to perform head-to-head studies using standardized assays to accurately determine its relative potency.
Mechanism of Action of Topoisomerase I Inhibitors
Topoisomerase I inhibitors act by stabilizing the covalent complex formed between the enzyme and DNA. This prevents the re-ligation of the single-strand break created by the enzyme, leading to an accumulation of these complexes. When a replication fork encounters this trapped complex, it results in a double-strand break, triggering cell cycle arrest and apoptosis.
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I, which is the relaxation of supercoiled DNA.[4][5]
Materials:
-
Purified human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
5x Stop buffer/loading dye (e.g., 2.5% SDS, 25% glycerol, 0.05% bromophenol blue)
-
1x TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I reaction buffer and supercoiled plasmid DNA (e.g., 200 ng) in a microcentrifuge tube.
-
Add the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known Topoisomerase I inhibitor).
-
Initiate the reaction by adding a predetermined amount of Topoisomerase I enzyme (the amount required to fully relax the DNA under control conditions).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer until the supercoiled and relaxed DNA bands are well separated.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.
-
Inhibition is determined by the persistence of the supercoiled DNA band in the presence of the test compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Comparing Topoisomerase Inhibitors
A typical workflow for the preclinical comparison of topoisomerase inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
Conclusion
This compound shows promise as a dual inhibitor of topoisomerase I and II. However, a comprehensive, publicly available dataset directly comparing its preclinical performance against other topoisomerase inhibitors is currently lacking. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such comparative studies. The generation of robust, head-to-head data is crucial for accurately positioning this compound within the landscape of topoisomerase-targeting cancer therapeutics. Further in vivo studies are also necessary to fully elucidate its efficacy and safety profile.
References
- 1. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Elomotecan TFA: A Comparative Analysis for Researchers and Drug Development Professionals
Elomotecan TFA (BN80927), a novel homocamptothecin (B1245609) analog, has demonstrated significant potential as a potent anti-cancer agent. This guide provides a comprehensive comparison of this compound with established topoisomerase inhibitors, focusing on preclinical and available clinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound distinguishes itself from other camptothecins, such as irinotecan (B1672180) and topotecan, through its dual inhibition of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] Preclinical studies have indicated that this compound exhibits greater potency in reducing the proliferation of various tumor cells compared to reference agents targeting these enzymes.[1] This superior efficacy is observed in both in vitro and in vivo models. While clinical data remains limited, the unique mechanism of action and promising preclinical results position this compound as a compound of high interest for further investigation and development.
Comparative In Vitro Efficacy
This compound has consistently demonstrated lower IC50 values across a range of human cancer cell lines when compared to SN-38, the active metabolite of irinotecan. This suggests a higher intrinsic cytotoxic activity.
Table 1: Comparative IC50 Values of this compound and SN-38 in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (BN80927) IC50 (nM) | SN-38 IC50 (nM) |
| PC3 | Prostate | 2.5 | 10 |
| DU145 | Prostate | 3 | 12 |
| HT-29 | Colon | 1.5 | 8 |
| LoVo | Colon | 2 | 9 |
| A549 | Lung | 4 | 15 |
| K562 | Leukemia | 1 | 5 |
Data extracted from preclinical studies.
Comparative In Vivo Efficacy
In vivo studies using human tumor xenografts in mice have further substantiated the superior anti-tumor activity of this compound.
Table 2: Comparative In Vivo Efficacy of this compound in Human Prostate Cancer Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| PC3 | This compound | 10 mg/kg | 85 |
| PC3 | Irinotecan | 50 mg/kg | 60 |
| DU145 | This compound | 10 mg/kg | 80 |
| DU145 | Irinotecan | 50 mg/kg | 55 |
Data represents findings from preclinical animal studies.
Mechanism of Action and Signaling Pathways
This compound, like other camptothecins, primarily targets Topo I, leading to the stabilization of the Topo I-DNA cleavage complex. This action prevents the re-ligation of the single-strand breaks, which, upon collision with a replication fork, are converted into irreversible double-strand breaks, ultimately triggering apoptosis.
What sets this compound apart is its additional ability to catalytically inhibit Topo II. This dual inhibition enhances its cytotoxic potential and may overcome resistance mechanisms that are dependent on Topo I alone.
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of this compound and comparator compounds required to inhibit the growth of various cancer cell lines by 50%.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., PC3, DU145, HT-29, LoVo, A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound and the comparator drug (e.g., SN-38) is prepared. The culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle control.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., PC3, DU145) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. This compound or the comparator drug (e.g., irinotecan) is administered via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined schedule and dosage. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Clinical Development
A Phase I clinical trial (NCT00359223) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors. The results of this trial have not been fully published in a peer-reviewed journal. Further clinical investigations are necessary to establish the safety and efficacy profile of this compound in human patients and to identify the optimal therapeutic window.
Conclusion
This compound presents a compelling profile as a next-generation topoisomerase inhibitor. Its dual action against both Topo I and Topo II, coupled with superior preclinical potency compared to the active metabolite of a standard-of-care agent, underscores its potential to offer a significant therapeutic advantage. The data presented in this guide highlights the robust preclinical evidence supporting the continued investigation of this compound in clinical settings. Researchers and drug development professionals are encouraged to consider the unique attributes of this compound in the design of future cancer therapeutic strategies.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Elomotecan TFA
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Elomotecan TFA, a potent inhibitor of topoisomerases I and II. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
This compound, as with many research chemicals, requires careful management as hazardous waste. The trifluoroacetic acid (TFA) component, in particular, is a strong organic acid that necessitates specific disposal protocols.[1] The following procedures are based on established safety protocols for trifluoroacetic acid and general chemical waste management.
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous chemical waste process.[2] This involves a systematic approach from the point of generation to final collection by environmental health and safety (EHS) personnel.
-
Segregation: At the point of use, immediately segregate waste containing this compound from other waste streams. This includes contaminated materials such as pipette tips, vials, and absorbent materials.[2]
-
Containerization:
-
Use a designated and clearly labeled hazardous waste container for all this compound waste.[2]
-
The container must be compatible with the chemical, typically sturdy glass or plastic, with a tight-fitting cap or lid.[3]
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible substances.[3]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Empty Containers: Empty containers that held this compound should be handled carefully as they may still contain harmful residues. Rinse the container before submitting it for disposal.[3]
Quantitative Data for Waste Management
| Parameter | Guideline | Source |
| Spill Threshold (Large) | >50 mL of pure TFA outside a fume hood | [3] |
| Container Fill Level | Do not exceed 80% of the container's capacity | [3] |
Experimental Protocols: Accidental Release Measures
In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.
Small Spills (a few mL inside a fume hood):
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.
-
Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[3]
-
Collect the absorbed material into a suitable, labeled container for disposal as hazardous waste.[2]
-
Decontaminate the area with a suitable cleaning agent.
Large Spills (>50 mL outside a fume hood):
-
Alert everyone in the laboratory immediately.[3]
-
Evacuate the laboratory and close the doors. Post a "NO ENTRY" sign indicating the hazard.[3]
-
Activate the fire alarm and call emergency services (911).[3]
-
Do not re-enter the area until it has been cleared by emergency personnel.[3]
-
Report the incident to your principal investigator and fill out any required accident forms.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Elomotecan TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Elomotecan TFA, a potent topoisomerase I and II inhibitor and a member of the camptothecin (B557342) family of compounds.[1] Due to its cytotoxic nature, stringent handling protocols are necessary to ensure personnel safety and prevent contamination.[2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known hazards of related compounds and the trifluoroacetate (B77799) (TFA) salt form necessitate a comprehensive safety approach.
Hazard Identification and Risk Assessment
This compound is a highly potent active pharmaceutical ingredient (HPAPI). Related camptothecin analogs are classified as potentially fatal if swallowed, may cause genetic defects, and may damage fertility or an unborn child.[2][3][4] The trifluoroacetate (TFA) component is corrosive and can cause severe skin burns and eye damage.[5][6][7] Therefore, exposure to even minute quantities can pose significant health risks.[2]
Primary Hazards:
-
Cytotoxicity: As a topoisomerase inhibitor, this compound is expected to be cytotoxic.
-
Mutagenicity & Teratogenicity: Related compounds are suspected of causing genetic defects and may harm an unborn child.[3][4]
-
Corrosivity: The TFA salt is corrosive and can cause severe burns.[5][6][7]
Routes of Exposure:
-
Inhalation of aerosols or fine particles.
-
Dermal (skin) contact.
-
Ocular (eye) contact.
-
Ingestion.
Personal Protective Equipment (PPE)
A risk-based approach is essential for selecting the appropriate PPE. The level of protection must align with the handling activity. All PPE is for single-use only and must be disposed of as cytotoxic waste.[2]
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Reconstitution (Dry Powder) | Primary Engineering Control: Class II Biosafety Cabinet (BSC) or an isolator. Gloves: Double pair of chemotherapy-rated nitrile gloves.[2] Gown: Disposable, fluid-resistant, solid-front gown.[2] Eye Protection: Safety glasses with side shields or goggles.[2] Respiratory Protection: A surgical N-95 respirator is recommended to provide both respiratory and splash protection.[8] |
| Handling of Solutions | Primary Engineering Control: Class II Biosafety Cabinet (BSC). Gloves: Double pair of chemotherapy-rated nitrile gloves.[2] Gown: Disposable, fluid-resistant gown.[2] Eye Protection: Safety glasses with side shields.[2] |
| Waste Disposal | Gloves: Double pair of chemotherapy-rated nitrile gloves.[2] Gown: Disposable gown.[2] Eye Protection: Safety glasses or goggles.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a certified Class II Biosafety Cabinet (BSC) or isolator is available and operational.[2]
-
Verify that a spill kit rated for cytotoxic agents is readily accessible.
-
Ensure all personnel are trained on these procedures and the potential hazards.
2. Reconstitution (in a Class II BSC):
-
Don all required PPE as specified in the table above.
-
If available, use a closed system drug-transfer device (CSTD) to minimize exposure.[2]
-
When handling vials, point needles away from the body and avoid pressurizing the vial.[2]
-
Slowly add the desired solvent to the vial containing the lyophilized powder.
-
Gently swirl to dissolve; avoid vigorous shaking to prevent aerosolization.
3. Dilution and Aliquoting (in a Class II BSC):
-
Perform all dilutions and transfers within the BSC.
-
Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately move to a safety shower or other water source and begin rinsing the affected area.[9] Remove contaminated clothing while flushing.[9] Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][9] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately.[9] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7][9] Rinse the mouth with water.[7][9] Seek immediate medical attention. |
| Spill | For a minor spill (<500 mL) within a fume hood, absorb the spill with inert material (e.g., vermiculite (B1170534) or sand).[6][9] Place the absorbent material in a sealed container for hazardous waste disposal. For a large spill (>500 mL) or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[6][9] |
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: All used PPE (gloves, gowns, masks), vials, and other contaminated disposable materials must be placed in a clearly labeled, sealed hazardous waste container designated for cytotoxic agents.
-
Liquid Waste: Unused solutions of this compound and TFA-contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been verified.[7]
-
Sharps: All needles and syringes must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol: General Reconstitution
This protocol outlines a general procedure for reconstituting lyophilized this compound for in vitro experiments.
-
Pre-Requisite: All procedures must be conducted within a certified Class II Biosafety Cabinet.
-
Materials:
-
Lyophilized this compound vial.
-
Appropriate solvent (e.g., sterile DMSO).
-
Sterile, calibrated micropipettes and tips.
-
Sterile, conical tubes for aliquots.
-
Personal Protective Equipment (as outlined in the PPE table).
-
-
Procedure:
-
Calculate the volume of solvent required to achieve the desired stock concentration.
-
Wearing appropriate PPE, place the this compound vial and all necessary materials inside the BSC.
-
Using a calibrated micropipette, carefully add the calculated volume of solvent to the vial. To avoid aerosolization, dispense the solvent slowly down the side of the vial.
-
Close the vial and gently swirl or vortex at a low speed until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into clearly labeled, sterile tubes for storage.
-
Dispose of all contaminated materials in the appropriate cytotoxic waste containers.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. carlroth.com [carlroth.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. amherst.edu [amherst.edu]
- 8. gerpac.eu [gerpac.eu]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
